molecular formula C7H7N3O B1611107 Imidazo[1,2-a]pyrazin-3-ylmethanol CAS No. 106012-57-1

Imidazo[1,2-a]pyrazin-3-ylmethanol

Cat. No. B1611107
CAS RN: 106012-57-1
M. Wt: 149.15 g/mol
InChI Key: JMBKNHARDDZKLA-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry .


Synthesis Analysis

Imidazo[1,2-a]pyrazine has been synthesized through different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation . A visible light-photocatalysed functionalization of alkynes/nitrile insertion/cyclization tandem sequence in a microchannel reactor has also been developed .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-a]pyrazine has been characterized using Fourier transform infrared spectroscopy (FT-IR), energy dispersive X-ray analysis (EDX), field emission scanning electron microscopy (FESEM), thermo gravimetric analysis (TGA) and X-ray diffraction (XRD) .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrazine has shown significant reactivity. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives . This has been achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Scientific Research Applications

Materials Science

In materials science, the compound’s structural characteristics contribute to the innovation of new materials with desired properties such as increased strength, flexibility, or conductivity. This has implications for manufacturing and technology development across various industries.

These are some of the unique applications of Imidazo[1,2-a]pyrazin-3-ylmethanol in scientific research. Each application leverages the compound’s chemical structure and properties to serve specific technological or medical purposes .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyrazin-3-ylmethanol is a versatile scaffold in organic synthesis and drug development . It has been used in the development of inhibitors for various targets. For instance, it has been used in the development of inhibitors for tropomyosin receptor kinases (Trks) and Discoidin Domain Receptors 1 and 2 . These targets play crucial roles in various biological processes, including cell growth, differentiation, and migration.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For example, one of the compounds synthesized using Imidazo[1,2-a]pyrazin-3-ylmethanol as a scaffold was found to suppress TrkA/B/C with IC50 values of 2.65, 10.47, and 2.95 nM, respectively .

Biochemical Pathways

The inhibition of these targets affects various biochemical pathways. For instance, the inhibition of Trks can affect pathways related to cell growth and differentiation . .

Result of Action

The inhibition of the targets by Imidazo[1,2-a]pyrazin-3-ylmethanol and its derivatives can lead to various molecular and cellular effects. For example, the inhibition of Trks can suppress cell growth and differentiation . .

Future Directions

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development . The scientific community is expected to bring about future developments based on the pattern and position of the substitution . The direct functionalization of this valuable scaffold is considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyrazine derivatives , indicating potential future directions in this field.

properties

IUPAC Name

imidazo[1,2-a]pyrazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-5-6-3-9-7-4-8-1-2-10(6)7/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBKNHARDDZKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CN=C2C=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545526
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-a]pyrazin-3-ylmethanol

CAS RN

106012-57-1
Record name Imidazo[1,2-a]pyrazine-3-methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106012-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Imidazo[1,2-a]pyrazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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